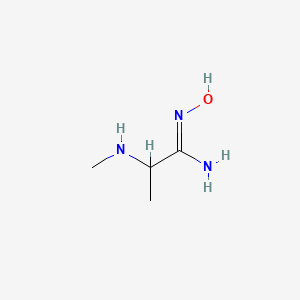
N'-hydroxy-2-(methylamino)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-2-(methylamino)propanimidamide is a chemical compound with the molecular formula C4H11N3O. It contains a total of 19 atoms, including 11 hydrogen atoms, 4 carbon atoms, 3 nitrogen atoms, and 1 oxygen atom . This compound is characterized by its amidine derivative, primary amine, secondary amine, and hydroxyl group .
Métodos De Preparación
The synthesis of N’-hydroxy-2-(methylamino)propanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylaminopropionitrile with hydroxylamine . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N’-hydroxy-2-(methylamino)propanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield N’-hydroxy-2-(methylamino)propanamide, while reduction may produce N’-hydroxy-2-(methylamino)propanamine .
Aplicaciones Científicas De Investigación
N’-hydroxy-2-(methylamino)propanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in enzyme inhibition and as a ligand for certain receptors. In medicine, it is investigated for its potential therapeutic effects, including its use as an antimicrobial agent. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of N’-hydroxy-2-(methylamino)propanimidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it may interact with receptors on cell surfaces, leading to downstream signaling events that result in various biological effects .
Comparación Con Compuestos Similares
N’-hydroxy-2-(methylamino)propanimidamide can be compared with other similar compounds, such as N-hydroxy-3-(methylamino)propanimidamide and N-hydroxy-2-methylpropanimidamide . These compounds share similar structural features but differ in their specific functional groups and molecular arrangements. The uniqueness of N’-hydroxy-2-(methylamino)propanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H11N3O |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(methylamino)propanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-3(6-2)4(5)7-8/h3,6,8H,1-2H3,(H2,5,7) |
Clave InChI |
MQFRJRVQIJAFFM-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=N/O)/N)NC |
SMILES canónico |
CC(C(=NO)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13315206.png)
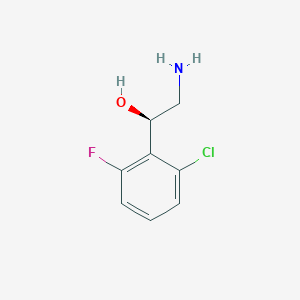
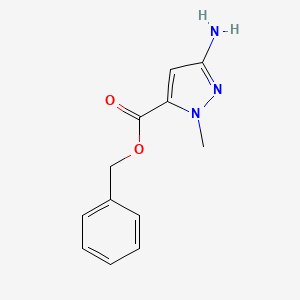
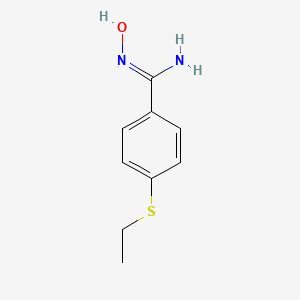
![2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B13315227.png)
![(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid](/img/structure/B13315242.png)
![8-Azaspiro[5.6]dodecan-7-one](/img/structure/B13315247.png)
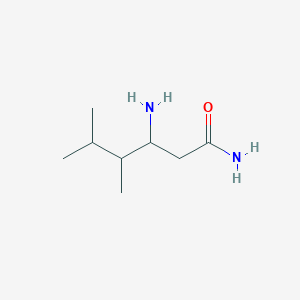
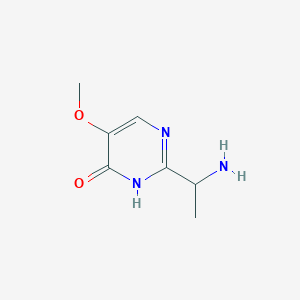
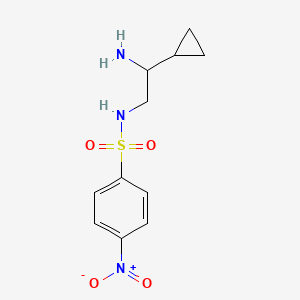
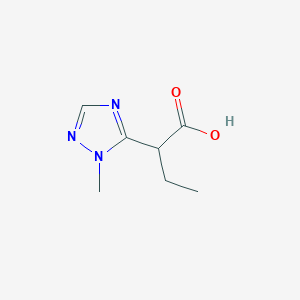
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid](/img/structure/B13315297.png)

